molecular formula C11H23O4P B14545067 Dipropyl [2-(oxetan-2-yl)ethyl]phosphonate CAS No. 62129-94-6

Dipropyl [2-(oxetan-2-yl)ethyl]phosphonate

Cat. No.: B14545067
CAS No.: 62129-94-6
M. Wt: 250.27 g/mol
InChI Key: CVHFOZSSYYKJBS-UHFFFAOYSA-N
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Description

Dipropyl [2-(oxetan-2-yl)ethyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-(oxetan-2-yl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl [2-(oxetan-2-yl)ethyl]phosphonate can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where trialkyl phosphites react with haloacetones. For instance, the reaction of trialkyl phosphites with iodoacetone can yield the desired phosphonate compound . This method is preferred due to its relatively high yield and straightforward procedure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Michaelis–Arbuzov reactions. The process is optimized to ensure high purity and yield, with careful control of reaction conditions such as temperature, solvent, and reactant concentrations. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [2-(oxetan-2-yl)ethyl]phosphonate
  • Diethyl [2-(oxetan-2-yl)ethyl]phosphonate
  • Diphenyl [2-(oxetan-2-yl)ethyl]phosphonate

Uniqueness

Dipropyl [2-(oxetan-2-yl)ethyl]phosphonate is unique due to its specific alkyl substituents on the phosphonate group, which can influence its reactivity and physical properties. Compared to its dimethyl and diethyl counterparts, the dipropyl derivative may exhibit different solubility, boiling point, and reactivity profiles .

Properties

CAS No.

62129-94-6

Molecular Formula

C11H23O4P

Molecular Weight

250.27 g/mol

IUPAC Name

2-(2-dipropoxyphosphorylethyl)oxetane

InChI

InChI=1S/C11H23O4P/c1-3-7-14-16(12,15-8-4-2)10-6-11-5-9-13-11/h11H,3-10H2,1-2H3

InChI Key

CVHFOZSSYYKJBS-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CCC1CCO1)OCCC

Origin of Product

United States

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